molecular formula C10H8O2 B1594121 2-Methylchromone CAS No. 5751-48-4

2-Methylchromone

Cat. No. B1594121
CAS RN: 5751-48-4
M. Wt: 160.17 g/mol
InChI Key: PXPNSQMWVPLERM-UHFFFAOYSA-N
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Patent
US06455578B1

Procedure details

Concentrated sulphuric acid (30 g) is added to acetyl acetophenone (15 g) obtained as above described. After cooling at room temperature, water is added until precipitation of a white powder, which is isolated by filtration under vacuum and washed with cold water. 2-methyl-4H-1-benzopyran-4-one (10 g) is obtained (m.p.=71° C.; yield=74%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])(=[O:8])[CH3:7]>O>[CH3:7][C:6]1[O:8][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:10](=[O:11])[CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
which is isolated by filtration under vacuum
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.